molecular formula C₂₅H₁₉D₅N₆O₂ B1153282 (S)-Ibrutinib-d5

(S)-Ibrutinib-d5

Cat. No.: B1153282
M. Wt: 445.53
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Ibrutinib-d5 is a deuterium-labeled isotopologue of Ibrutinib, a first-in-class Bruton’s tyrosine kinase (BTK) inhibitor. The compound incorporates five deuterium atoms at specific positions, increasing its molecular weight to 445.53 g/mol (C₂₅H₁₉D₅N₆O₂) compared to the non-deuterated Ibrutinib (440.50 g/mol) . This isotopic modification enhances its utility as an internal standard in quantitative analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), ensuring precise measurement of Ibrutinib in biological matrices like plasma or tissue homogenates .

Ibrutinib itself is an irreversible BTK inhibitor that blocks B-cell receptor signaling, inducing apoptosis in malignant B-cells while sparing T-cell activity . Its deuterated analog, this compound, retains the same stereochemical configuration (S-enantiomer) and pharmacological target specificity but is exclusively used for research and diagnostic purposes, particularly in pharmacokinetic studies and therapeutic drug monitoring .

Properties

Molecular Formula

C₂₅H₁₉D₅N₆O₂

Molecular Weight

445.53

Synonyms

1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one-d5;  (S)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one-d5

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

Ibrutinib (Non-deuterated)
  • Molecular Formula : C₂₅H₂₄N₆O₂
  • Molecular Weight : 440.50 g/mol
  • CAS Number : 936563-96-1
  • Key Differences :
    • Lacks deuterium substitution, making it unsuitable as an internal standard for isotopic dilution assays.
    • Used therapeutically for B-cell malignancies (e.g., chronic lymphocytic leukemia) .
(S)-Ibrutinib
  • Molecular Formula : C₂₅H₂₄N₆O₂
  • CAS Number : 936563-97-2
  • Key Differences :
    • Shares the same structure as Ibrutinib but retains the (S)-enantiomeric configuration.
    • Demonstrates identical BTK inhibition but may differ in metabolic stability compared to racemic mixtures .
PCI-45227-d5 (Ibrutinib Impurity 3-d5)
  • CAS Number : 1226872-27-0
  • Key Differences: A deuterated impurity of Ibrutinib, used to track degradation pathways during drug development.

Functional Analogs (BTK Inhibitors)

Spebrutinib
  • Key Characteristics: Reversible BTK inhibitor (vs. irreversible binding by Ibrutinib). Priced at $375.00 (Santa Cruz Biotechnology), significantly cheaper than deuterated analogs. Used in preclinical studies to explore resistance mechanisms in BTK-dependent cancers .
Dihydrodiol Ibrutinib-D5
  • Molecular Formula: Not explicitly provided (deuterated dihydrodiol metabolite).
  • Key Differences :
    • Represents a metabolized form of Ibrutinib with deuterium labeling.
    • Used in pharmacokinetic studies to quantify oxidative metabolites, unlike (S)-Ibrutinib-d5, which tracks the parent drug .

Comparative Data Table

Compound Molecular Formula Molecular Weight CAS Number Primary Application Pharmacological Role
This compound C₂₅H₁₉D₅N₆O₂ 445.53 1553977-17-5 LC-MS/GC-MS internal standard Non-therapeutic (analytical)
Ibrutinib C₂₅H₂₄N₆O₂ 440.50 936563-96-1 B-cell malignancy treatment Irreversible BTK inhibitor
Spebrutinib Undisclosed Undisclosed Undisclosed Reversible BTK inhibition studies Reversible BTK inhibitor
PCI-45227-d5 Undisclosed Undisclosed 1226872-27-0 Impurity profiling Non-therapeutic (analytical)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.